molecular formula C26H22N4OS B2985604 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 894035-06-4

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2985604
CAS No.: 894035-06-4
M. Wt: 438.55
InChI Key: DRQAFUJGDFFHQK-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with an m-tolyl (meta-methylphenyl) group at the 2-position and an ethyl group at the 6-position. The ethyl chain is further linked to a [1,1'-biphenyl]-4-carboxamide moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, structural parallels with related thiazolo-triazole derivatives suggest possible bioactivity in vasodilation or enzyme inhibition .

Properties

IUPAC Name

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4OS/c1-18-6-5-9-22(16-18)24-28-26-30(29-24)23(17-32-26)14-15-27-25(31)21-12-10-20(11-13-21)19-7-3-2-4-8-19/h2-13,16-17H,14-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQAFUJGDFFHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide are not yet fully understood. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives

Cellular Effects

The effects of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide on various types of cells and cellular processes are not yet fully known. Similar compounds have shown a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is not yet fully understood. Similar compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to delve into the biological activity of this specific compound based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring fused with a triazole moiety and is further substituted with a biphenyl group and a carboxamide functional group. The synthesis of such compounds typically involves multi-step reactions that include cyclization and substitution processes. Recent methodologies have emphasized greener synthesis techniques, such as visible-light-mediated reactions that yield high purity and efficiency .

Biological Activity Overview

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit potent biological activities due to their ability to interact with various biological targets. The following sections summarize key findings regarding the biological activities attributed to this compound.

Antimicrobial Activity

Thiazolo[3,2-b][1,2,4]triazole derivatives have shown promising antimicrobial properties. For instance:

  • Inhibition of Metallo-β-lactamases (MBLs) : Some derivatives have demonstrated significant inhibition against MBLs such as VIM-2 with IC50 values around 38.36 μM . This suggests potential utility in combating antibiotic resistance.
  • Antifungal Activity : Compounds similar to the one have been reported to exhibit antifungal activity against various pathogens. A study noted that certain thiazole derivatives showed minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Anticancer Properties

The anticancer potential of thiazolo[3,2-b][1,2,4]triazoles has been extensively researched:

  • Cell Viability : Compounds containing this scaffold have been tested for their effects on cellular viability in various cancer cell lines. Preliminary results indicate that modifications in the molecular structure can enhance anticancer efficacy .
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of tumor growth through interference with cellular signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Key observations from SAR studies include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl rings can modulate activity levels. For example, the introduction of halogens has been shown to enhance potency .
  • Linker Variations : Alterations in the ethyl linker connecting the thiazole and biphenyl moieties can affect binding affinity and selectivity towards biological targets .

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of synthesized thiazolo[3,2-b][1,2,4]triazole derivatives were evaluated for their antimicrobial properties against clinical isolates of bacteria. Among them, one derivative exhibited an MIC of 12.5 µg/mL against resistant strains of E. coli and P. aeruginosa .

Case Study 2: Anticancer Activity
In vitro studies demonstrated that a derivative related to this compound induced apoptosis in breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment .

Comparison with Similar Compounds

Structural Features

The target compound shares a thiazolo[3,2-b][1,2,4]triazole core with several analogs but differs in substituents (Table 1).

Table 1: Structural Comparison of Thiazolo[3,2-b][1,2,4]triazole Derivatives

Compound Name Thiazolotriazole Substituents Ethyl-Linked Group Molecular Formula Molecular Weight CAS Number
Target Compound 2-(m-tolyl) [1,1'-Biphenyl]-4-carboxamide C₂₆H₂₂N₄OS 450.5 Not provided
2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide 2-(m-tolyl) 2-(4-chlorophenoxy)acetamide C₂₁H₁₉ClN₄O₂S 426.9 894035-00-8
N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide 2-(p-tolyl) Oxalamide with 4-ethylphenyl C₂₃H₂₃N₅O₂S 433.5 894031-24-4
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide 2-(4-chlorophenyl) Oxalamide with 3,4-dimethoxyphenyl C₂₂H₂₀ClN₅O₄S 485.9 894038-33-6

Key Observations :

  • Substituents on the thiazolotriazole ring (m-tolyl vs. p-tolyl, chlorophenyl) modulate electronic properties and steric bulk, influencing reactivity and bioactivity .

Spectral Characteristics

IR and NMR data are critical for confirming tautomeric forms and substituent effects:

  • IR Spectra :
    • Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm thione tautomers in triazole derivatives .
    • Biphenyl carboxamide in the target compound would show νC=O ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides .
  • 1H-NMR: Methyl groups (m-tolyl: δ ~2.3 ppm) and aromatic protons (biphenyl: δ ~7.2–7.8 ppm) are diagnostic .

Q & A

Q. What are the recommended synthetic routes for N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including cyclization and amide coupling. For example:
  • Thiazolo-triazole core formation : Cyclization of precursors under reflux in ethanol or acetic acid, as demonstrated in analogous thiazolo-triazole derivatives .
  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the biphenyl-carboxamide moiety to the thiazolo-triazole-ethyl intermediate.
  • Intermediate characterization : Employ 1H^1H-/13C^{13}C-NMR to confirm regiochemistry (e.g., distinguishing thiazolo[3,2-b] vs. [2,3-b] isomers via chemical shifts at δ 7.5–8.5 ppm for aromatic protons) and IR spectroscopy to validate amide C=O stretches (~1650–1680 cm1^{-1}) .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : Analyze aromatic proton splitting patterns (e.g., meta-substituted tolyl groups show distinct coupling at δ 6.8–7.2 ppm). 13C^{13}C-NMR can confirm the biphenyl linkage (quaternary carbons at ~140 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., C28_{28}H23_{23}N5_{5}O2_{2}S requires m/z 493.1584). Fragmentation patterns can confirm the thiazolo-triazole core .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and rule out byproducts from incomplete cyclization .

Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?

  • Methodological Answer :
  • Anticancer : Conduct MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Compare with structurally similar thiazolo-triazoles showing activity at 10–50 μM .
  • Antiviral : Use plaque reduction assays for RNA viruses (e.g., influenza) due to reported activity of triazole-thiadiazole hybrids .
  • Platelet aggregation : Perform turbidimetric assays with ADP/ collagen as agonists, referencing thiazole derivatives inhibiting aggregation by >50% at 100 μM .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiazolo-triazole core under varying reaction conditions?

  • Methodological Answer :
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid. For example, cyclization in acetic acid with HgO improved yields (42–62%) in triazolo-thiadiazoles via dehydrosulfurization .
  • Catalysts : Screen Lewis acids (e.g., ZnCl2_2) for regioselective thiazole formation. HgO in acetic acid enhances sulfur elimination in similar systems .
  • Temperature : Reflux (~110°C) vs. microwave-assisted synthesis (e.g., 150°C, 30 min) to reduce reaction time and improve purity .

Q. How should researchers resolve contradictions in solubility data for this compound across different solvents?

  • Methodological Answer :
  • Solubility profiling : Use shake-flask method in DMSO, ethanol, and aqueous buffers (pH 1–7.4). For example, biphenyl-carboxamides often show poor aqueous solubility (<0.1 mg/mL), requiring DMSO for stock solutions .
  • Co-solvency : Test PEG-400 or cyclodextrin-based formulations to enhance bioavailability, as seen with structurally related thiazole derivatives .
  • Hansen Solubility Parameters : Calculate HSPs to predict miscibility gaps (e.g., δd_d=18–20, δp_p=5–7, δh_h=8–10 MPa1/2^{1/2}) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :
  • Substituent variation : Modify the m-tolyl group (e.g., electron-withdrawing Cl or NO2_2 at the para position) to assess impact on bioactivity. Analogous compounds with 4-Cl substitution showed 2-fold higher anticancer activity .
  • Scaffold hopping : Replace the biphenyl-carboxamide with naphthalene or pyridine rings to evaluate hydrophobic/hydrophilic balance. Triazolo-thiadiazoles with naphthalene exhibited improved antiviral potency .
  • Computational modeling : Perform docking studies (AutoDock Vina) against COX-2 or viral proteases to prioritize synthetic targets .

Q. How can researchers design mechanistic studies to elucidate this compound’s enzyme inhibition potential?

  • Methodological Answer :
  • Enzyme assays : Use fluorogenic substrates (e.g., Ac-DEVD-AMC for caspases) to measure inhibition kinetics. Triazole-thiadiazole hybrids inhibited acetylcholinesterase with Ki_i values of 0.5–5 μM .
  • Cellular target identification : Apply thermal proteome profiling (TPP) or affinity chromatography with biotinylated analogs .
  • ROS modulation : Measure intracellular ROS levels (DCFH-DA assay) to link antioxidant activity to cytotoxicity, as seen in thiazolo-triazoles .

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